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Compound of Interest

Compound Name: Allomethadione

Cat. No.: B1205848 Get Quote

Allomethadione: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and known

properties of Allomethadione. The information presented herein is compiled from publicly

available chemical databases and general pharmacological literature.

Disclaimer: Detailed experimental protocols, specific signaling pathways, and comprehensive in

vivo/in vitro data for Allomethadione are not readily available in the public domain. This

document summarizes the existing information and highlights areas where data is limited.

Chemical Identity and Structure
Allomethadione, also known as Aloxidone, is an oxazolidinedione derivative.[1][2][3] It is

structurally characterized by a 5-methyl-1,3-oxazolidine-2,4-dione core with a prop-2-enyl (allyl)

group attached to the nitrogen at position 3.[2][4]

Table 1: Chemical Identifiers for Allomethadione

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1205848?utm_src=pdf-interest
https://www.benchchem.com/product/b1205848?utm_src=pdf-body
https://www.benchchem.com/product/b1205848?utm_src=pdf-body
https://www.benchchem.com/product/b1205848?utm_src=pdf-body
https://www.benchchem.com/product/b1205848?utm_src=pdf-body
https://www.researchgate.net/figure/FT-IR-spectra-for-compounds-1-3_fig2_292228951
https://www.cipac.org/images/pdf/MAM_Method_Rev_21_June_2020.pdf
https://www.researchgate.net/publication/6545574_Enantiomeric_Metabolic_Interactions_and_Stereoselective_Human_Methadone_Metabolism
https://www.cipac.org/images/pdf/MAM_Method_Rev_21_June_2020.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3945118/
https://www.benchchem.com/product/b1205848?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205848?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value Reference

IUPAC Name
5-methyl-3-prop-2-enyl-1,3-

oxazolidine-2,4-dione
[2][4]

CAS Number 526-35-2 [1][5]

Molecular Formula C₇H₉NO₃ [4][5]

SMILES CC1C(=O)N(C(=O)O1)CC=C [2][4]

InChI

InChI=1S/C7H9NO3/c1-3-4-8-

6(9)5(2)11-

7(8)10/h3,5H,1,4H2,2H3

[4]

InChIKey
XWZXRENCCHMZNF-

UHFFFAOYSA-N
[4][5]

Allomethadione is a racemic compound, existing as a mixture of enantiomers.[5]

Physicochemical Properties
The physicochemical properties of Allomethadione are summarized below. It is noteworthy

that some of these values are predicted or estimated.

Table 2: Physicochemical Properties of Allomethadione
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Property Value Reference

Molecular Weight 155.15 g/mol [2][5]

Monoisotopic Mass 155.05824 Da [2][4]

Melting Point <25 °C [1]

Boiling Point 88-90 °C at 1.8 mmHg [1]

Density 1.3004 (rough estimate) [1]

Refractive Index nD20 1.4710 [1]

pKa (Predicted) -2.32 ± 0.40 [1]

XLogP3-AA 0.8 [2]

Topological Polar Surface Area 46.6 Å² [2]

Pharmacological Classification and Putative
Mechanism of Action
Allomethadione is classified as an anticonvulsant and antiepileptic agent.[1][5] While specific

mechanistic studies on Allomethadione are not available in the reviewed literature, the

mechanism of action for oxazolidinedione anticonvulsants is generally understood to involve

the modulation of neuronal excitability.

Anticonvulsants often exert their effects through one or more of the following mechanisms:

Enhancement of GABAergic inhibition: This can be achieved by acting on GABA receptors,

particularly the GABA-A receptor, to increase the influx of chloride ions, leading to

hyperpolarization of the neuronal membrane and reduced excitability.

Modulation of voltage-gated ion channels: This includes the blockade of sodium or calcium

channels, which are crucial for the initiation and propagation of action potentials.

A potential signaling pathway for anticonvulsant activity involving GABA-A receptors is depicted

below. It is important to note that this is a generalized pathway and has not been specifically

validated for Allomethadione.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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